An In-depth Technical Guide to 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropyl-2-methylpropan-1-amine hydrochloride, a notable primary amine, is a molecule of significant interest within the realms of medicinal chemistry and drug discovery. The incorporation of a cyclopropyl ring, a motif increasingly favored in pharmaceutical design, imparts unique conformational rigidity and metabolic stability to parent molecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis protocol for 1-cyclopropyl-2-methylpropan-1-amine hydrochloride, offering valuable insights for researchers engaged in the development of novel therapeutics. The cyclopropyl group can enhance pharmacological potency, increase metabolic stability, and improve brain permeability, making it a valuable component in the design of new drugs.[1][2]
Chemical Identity and Structure
IUPAC Name: 1-cyclopropyl-2-methylpropan-1-amine;hydrochloride
Molecular Formula: C₇H₁₆ClN[5]
The structure of 1-cyclopropyl-2-methylpropan-1-amine hydrochloride features a cyclopropyl group and an isopropyl group attached to a central aminomethine core. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for pharmaceutical applications.
Caption: Chemical structure of 1-cyclopropyl-2-methylpropan-1-amine hydrochloride.
Physicochemical Properties
While specific experimental data for 1-cyclopropyl-2-methylpropan-1-amine hydrochloride is not extensively documented in publicly available literature, the properties can be inferred based on its structure and data from similar compounds.
| Property | Predicted/Inferred Value | Source |
| Molecular Weight | 149.68 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid. | General Knowledge |
| Solubility | Likely soluble in water and polar organic solvents such as methanol and ethanol. | General Knowledge |
| Melting Point | Not available. | |
| pKa | The ammonium group is expected to have a pKa in the range of 9-10. | General Knowledge |
Synthesis and Manufacturing
The primary route for the synthesis of 1-cyclopropyl-2-methylpropan-1-amine hydrochloride is through the reductive amination of 1-cyclopropyl-2-methyl-1-propanone. This method is efficient and proceeds via an imine intermediate, which is then reduced to the final amine product.
Reductive Amination Protocol
This protocol is based on established methods for reductive amination.
Step 1: Imine Formation
In a suitable reaction vessel, 1-cyclopropyl-2-methyl-1-propanone is dissolved in a solvent such as methanol. An excess of an ammonia source, typically ammonium acetate, is added to the solution. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The reaction is driven by the nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration.
Step 2: Reduction of the Imine
A reducing agent, sodium cyanoborohydride (NaBH₃CN), is then added to the reaction mixture. This reagent is selective for the reduction of the iminium ion over the ketone starting material.[6][7][8][9] The reaction is allowed to proceed at room temperature for several hours to ensure complete conversion. The cyano group in sodium cyanoborohydride makes it a milder reducing agent than sodium borohydride, which is crucial for the one-pot synthesis.[10]
Step 3: Work-up and Salt Formation
Following the reduction, the reaction mixture is worked up by quenching with an aqueous base, such as sodium hydroxide, to neutralize the reaction and decompose any remaining reducing agent. The aqueous layer is then extracted with an organic solvent, like ethyl acetate. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate) and filtered. To form the hydrochloride salt, a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or ethanol) is added to the organic solution of the free amine. The resulting precipitate, 1-cyclopropyl-2-methylpropan-1-amine hydrochloride, is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Caption: Workflow for the synthesis of 1-cyclopropyl-2-methylpropan-1-amine hydrochloride.
Pharmacological Profile and Applications in Drug Discovery
While specific pharmacological data for 1-cyclopropyl-2-methylpropan-1-amine hydrochloride is not widely published, the cyclopropylamine moiety is a well-established pharmacophore in medicinal chemistry.[11] The presence of the cyclopropyl group can confer several advantageous properties to a drug candidate, including:
-
Enhanced Potency: The rigid structure of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to stronger interactions with the target receptor or enzyme.
-
Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to their acyclic counterparts.[2]
-
Reduced Off-Target Effects: The defined shape of the cyclopropyl group can improve selectivity for the intended biological target.
-
Increased Lipophilicity: The introduction of a cyclopropyl group can modulate the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Compounds containing the cyclopropylamine scaffold have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[12][13] They are also found in drugs targeting the central nervous system. Given these precedents, 1-cyclopropyl-2-methylpropan-1-amine hydrochloride represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications across various disease areas.
Safety and Handling
Specific safety data for 1-cyclopropyl-2-methylpropan-1-amine hydrochloride is limited. However, based on the general hazards associated with primary amines and their hydrochloride salts, the following precautions should be observed:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Primary amines can be corrosive and may cause irritation to the skin, eyes, and respiratory tract. The hydrochloride salt may be harmful if swallowed or inhaled.[15]
It is imperative to consult the Safety Data Sheet (SDS) from the supplier for detailed and specific safety information before handling this compound.
Conclusion
1-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a chemical entity with significant potential as a building block in the design and synthesis of novel drug candidates. Its structure, incorporating the advantageous cyclopropyl moiety, offers a promising scaffold for the development of therapeutics with improved pharmacological profiles. The well-established reductive amination synthesis provides a reliable method for its preparation. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
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Please note that while the following list provides sources that informed this guide, direct links to full-text articles may require a subscription.
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